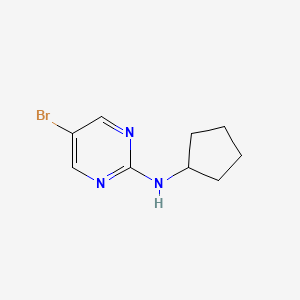

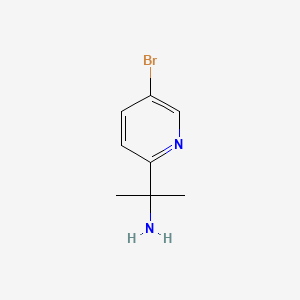

2-(5-Bromopyridin-2-yl)propan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

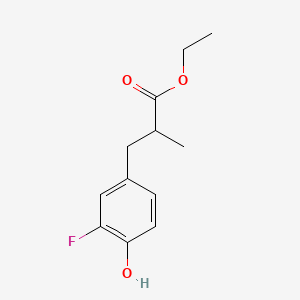

2-(5-Bromopyridin-2-yl)propan-2-amine is a brominated aromatic amine reagent . It is used for the synthesis of polycyclic azaarenes .

Synthesis Analysis

The synthesis of similar compounds has been achieved through palladium-catalyzed one pot Suzuki cross-coupling reactions . In this process, 5-bromo-2-methylpyridin-3-amine is reacted directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids to produce novel pyridine derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

The compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Anti-Fibrosis Activity

Some of the synthesized 2-(pyridin-2-yl) pyrimidine derivatives have shown significant anti-fibrosis activities . For instance, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Inhibition of Collagen Expression

Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed as novel anti-fibrotic drugs .

Labeling of Model Reducing-End Oligosaccharides

2-Amino-5-bromopyridine, a related compound, is used for labeling of model reducing-end oligosaccharides via reductive amination . This suggests that 2-(5-Bromopyridin-2-yl)propan-2-amine could potentially be used in a similar manner.

Study of Hydrogen-Bonding Patterns

2-Amino-5-bromopyridine has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal . This indicates that 2-(5-Bromopyridin-2-yl)propan-2-amine could potentially be used in similar studies.

Synthesis of 2-(5-bromopyridin-2-yl)propan-2-ol

2-(5-bromopyridin-2-yl)propan-2-amine could potentially be used in the synthesis of 2-(5-bromopyridin-2-yl)propan-2-ol . This compound has been synthesized using a mixture of 1-(5-bromopyridin-2-yl)ethanone in tetrahydrofuran .

Wirkmechanismus

Target of Action

It is known to be a brominated aromatic amine reagent . Aromatic amines are often used in the synthesis of pharmaceuticals, dyes, and other organic compounds. They can interact with various biological targets, depending on their specific structure and functional groups.

Mode of Action

It is used for labeling of model reducing-end oligosaccharides via reductive amination . Reductive amination is a chemical reaction that involves the conversion of a carbonyl group to an amine via an intermediate imine. The reaction is called reductive amination because it involves the reduction of a carbonyl group (C=O) to an amine group (NH2).

Action Environment

The action, efficacy, and stability of 2-(5-Bromopyridin-2-yl)propan-2-amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the bromine atom in the compound is highly reactive and can participate in various organic transformations . This reactivity can be influenced by the surrounding conditions.

Eigenschaften

IUPAC Name |

2-(5-bromopyridin-2-yl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDCIPGFVZQLBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567995.png)

![7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B568000.png)

![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B568001.png)